2-氨基-6-氯苯并咪唑

概述

描述

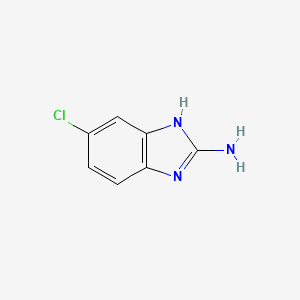

2-Amino-6-chlorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. It is characterized by a benzene ring fused to an imidazole ring, with an amino group at the second position and a chlorine atom at the sixth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential therapeutic properties.

科学研究应用

Pharmaceutical Applications

1.1 Antiviral and Antimicrobial Activity

Research indicates that 2-amino-6-chlorobenzimidazole derivatives can function as nucleoside analogs, which are essential in the development of antiviral agents. For instance, the compound has been implicated in the synthesis of antiviral drugs like penciclovir and famciclovir, which are used to treat herpes virus infections . The structural framework of benzimidazole allows for modifications that enhance bioactivity against viral pathogens.

1.2 Anticancer Properties

Several studies have demonstrated the potential of 2-amino-6-chlorobenzimidazole as an anticancer agent. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, a study highlighted its efficacy as a selective inhibitor of pteridine reductase 1, an enzyme linked to folate metabolism in cancer cells . This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents.

2.1 Inhibition of Cyclooxygenase Enzymes

Compounds derived from 2-amino-6-chlorobenzimidazole have exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory response, and their inhibition can lead to anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . Studies reported IC50 values indicating potent inhibition, suggesting potential applications in treating inflammatory conditions.

2.2 Analgesic Effects

Research has also pointed to the analgesic properties of 2-amino-6-chlorobenzimidazole derivatives. Experimental models demonstrated that these compounds could effectively reduce pain responses in animal models, indicating their potential use as pain relief medications .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Moneer et al. (2016) | Compounds showed remarkable COX inhibition with IC50 values of 0.1664 nM (COX-1) and 0.0370 nM (COX-2). | Anti-inflammatory drugs |

| Sethi et al. (2017) | Developed derivatives with significant analgesic activities compared to control groups. | Pain management |

| Rathore et al. (2017) | Synthesized compounds with promising anti-inflammatory effects and COX-2 inhibition (IC50 range = 8–13.7 µM). | Treatment of inflammatory diseases |

作用机制

Target of Action

Benzimidazole derivatives have been found to inhibit various enzymes involved in a wide range of therapeutic uses

Mode of Action

Benzimidazoles, in general, are known to interact with their targets and cause changes that lead to their therapeutic effects . The specific interactions of 2-Amino-6-Chlorobenzimidazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways, leading to their wide range of pharmacological properties

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives, in general, have been studied, and they are known for their excellent properties, like increased stability, bioavailability, and significant biological activity

Result of Action

Benzimidazoles, in general, are known to have a wide range of pharmacological properties, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more

Action Environment

Benzimidazoles are known to be effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions

生化分析

Biochemical Properties

1H-Benzimidazol-2-amine, 5-chloro- plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This compound interacts with various biomolecules, including enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

1H-Benzimidazol-2-amine, 5-chloro- has notable effects on various cell types and cellular processes. It has been tested on cell lines such as HepG2, DLD-1, and MDA-MB-231, where it demonstrated high cytotoxic activities . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Molecular Mechanism

The molecular mechanism of 1H-Benzimidazol-2-amine, 5-chloro- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazol-2-amine, 5-chloro- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade under extreme pH or temperature variations . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained cytotoxic effects, particularly in cancer cell lines.

Dosage Effects in Animal Models

The effects of 1H-Benzimidazol-2-amine, 5-chloro- vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1H-Benzimidazol-2-amine, 5-chloro- is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity. Additionally, it can affect metabolic flux and metabolite levels, altering cellular homeostasis.

Transport and Distribution

The transport and distribution of 1H-Benzimidazol-2-amine, 5-chloro- within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

1H-Benzimidazol-2-amine, 5-chloro- exhibits specific subcellular localization, which affects its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it may be targeted to mitochondria, influencing mitochondrial function and inducing apoptosis in cancer cells. Post-translational modifications, such as phosphorylation, can also direct this compound to specific cellular compartments, enhancing its therapeutic efficacy.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chlorobenzimidazole typically involves the cyclization of o-phenylenediamine derivatives. One common method is the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. This reaction yields 2-amino-6-chlorobenzimidazole through a cyclization process facilitated by the acidic environment .

Industrial Production Methods

Industrial production of 2-amino-6-chlorobenzimidazole often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

化学反应分析

Types of Reactions

2-Amino-6-chlorobenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of benzimidazole.

Reduction Products: Reduced amine derivatives.

相似化合物的比较

Similar Compounds

2-Aminobenzimidazole: Lacks the chlorine atom, resulting in different chemical properties and biological activities.

6-Chlorobenzimidazole: Lacks the amino group, affecting its reactivity and applications.

2-Amino-5-chlorobenzimidazole: Similar structure but with the chlorine atom at the fifth position, leading to variations in its chemical behavior

Uniqueness

2-Amino-6-chlorobenzimidazole is unique due to the specific positioning of the amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

生物活性

2-Amino-6-chlorobenzimidazole is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

2-Amino-6-chlorobenzimidazole features a benzimidazole core with an amino group at the 2-position and a chlorine substituent at the 6-position. This specific arrangement contributes to its unique biological properties, as modifications on the benzimidazole ring can significantly influence its pharmacological profile.

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzimidazole derivatives, with findings suggesting that 2-amino-6-chlorobenzimidazole exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of various benzimidazole derivatives, including 2-amino-6-chlorobenzimidazole, researchers utilized human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that compounds within this class could induce apoptosis and DNA damage in hypoxic tumor environments. Specifically, the WST-1 assay demonstrated that 2-amino-6-chlorobenzimidazole had an IC50 value of approximately 5 μM against A549 cells, highlighting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of benzimidazoles are well-documented, and 2-amino-6-chlorobenzimidazole is no exception. Studies have shown promising activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In vitro tests assessed the antibacterial activity of 2-amino-6-chlorobenzimidazole against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be around 10 μg/mL for E. coli and 5 μg/mL for S. aureus, indicating strong antibacterial properties compared to standard antibiotics .

Anti-inflammatory Activity

Benzimidazoles are also recognized for their anti-inflammatory effects. Research has indicated that 2-amino-6-chlorobenzimidazole may inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanistic Insights

Studies employing lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with 2-amino-6-chlorobenzimidazole resulted in a dose-dependent decrease in cytokine release. The IC50 values for TNF-α and IL-6 were found to be approximately 3 μM and 4 μM, respectively, suggesting significant anti-inflammatory potential .

Summary of Biological Activities

The following table summarizes the biological activities of 2-amino-6-chlorobenzimidazole based on recent research findings:

属性

IUPAC Name |

6-chloro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOCNPCPPLPXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063857 | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-93-9 | |

| Record name | 2-Amino-5-chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of using 2-amino-5-chlorobenzimidazole in synthesizing metal complexes?

A1: 2-Amino-5-chlorobenzimidazole, also known as 1H-Benzimidazol-2-amine, 5-chloro-, is a heterocyclic compound capable of acting as a ligand in coordination chemistry. The research paper focuses on its reaction with 2,4-pentanedione to form azolo-2,4-pentanediones. These modified compounds can then bind to metal ions like Nickel(II) and Copper(II), forming polynuclear complexes []. The study delves into the spectroscopic characterization of these complexes to understand their structure and properties. This is relevant in exploring the potential of such complexes in various fields like catalysis or materials science.

Q2: What spectroscopic techniques were employed to characterize the synthesized complexes, and what information do they provide?

A2: The researchers utilized a combination of techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV/Vis) spectroscopy, and Electron Spin Resonance (ESR) spectroscopy []. IR spectroscopy helps identify the functional groups present in the complexes and their bonding modes. NMR provides insights into the structure and environment of the atoms within the molecules. UV/Vis spectroscopy helps to understand the electronic transitions occurring within the complexes, shedding light on their electronic structure and potential applications in areas like photochemistry. ESR spectroscopy is particularly useful for studying complexes with unpaired electrons, providing information about the metal ion's electronic environment and the nature of the metal-ligand bond.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。